Ammonium triphosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ammonium polyphosphate is an inorganic ammonium salt of polyphosphate. It is used as a flame retardant and as a fertilizer. The chain length (n) of this polymer is variable and can be linear or branched. It has a role as a flame retardant, a fertilizer and a food emulsifier. It contains a polyphosphate.

Aplicaciones Científicas De Investigación

Fertilization

Ammonium triphosphate is primarily used as a fertilizer due to its high phosphorus content. Phosphorus is essential for plant growth, influencing root development and flowering. A study conducted in Northern Kazakhstan evaluated the effects of different doses of ammonium phosphate fertilizers on mustard seed yields. The results indicated that specific treatments significantly increased seed yield and oil content compared to other rates, highlighting the compound's effectiveness in enhancing agricultural productivity under chernozem soil conditions .

| Treatment | Seed Yield (kg/ha) | Oil Content (%) | NPK Uptake |

|---|---|---|---|

| N34.6 P150 | 2200 | 36 | High |

| N41.5 P180 | 2500 | 38 | Higher |

Animal Nutrition

This compound has been evaluated as a nutritional supplement in animal diets. Research indicates that its inclusion can enhance growth rates and phosphorus retention in livestock such as pigs and sheep. For instance, studies showed that adding ammonium phosphate to sheep diets resulted in increased body-weight gains and blood phosphorus concentrations .

| Animal Type | Duration (weeks) | Weight Gain (kg) | Blood Phosphorus (mg/dL) |

|---|---|---|---|

| Sheep | 13 | 5 | 6.5 |

| Pigs | 4 | 3 | 5.8 |

Fermentation Enhancer

In the food industry, this compound is utilized as a fermentation enhancer. A study on bog bilberry syrup wine fermentation demonstrated that the addition of dibasic ammonium phosphate significantly increased the concentration of aromatic compounds in the final product. The results showed a correlation between the amount of ammonium phosphate added and the quality of the wine produced .

| DAP Concentration (mg/L) | Alcohol (% vol) | Fermentation Period (days) |

|---|---|---|

| 60 | 9.1 | 19 |

| 150 | 11.0 | 14 |

Flame Retardant

This compound is also recognized for its role as a flame retardant in polymer materials. Research has shown that incorporating ammonium polyphosphate can improve fire resistance properties without compromising other material characteristics .

Photovoltaic Technology

Recent advancements have explored the use of ammonium salts in enhancing the efficiency of perovskite solar cells. Treatment with ammonium salts has been shown to reduce electronic defects at interfaces, resulting in improved power conversion efficiencies from solar devices .

Case Study: Agricultural Yield Improvement

A comprehensive study conducted on mustard seed yield under varying doses of ammonium phosphate fertilizer revealed significant improvements in crop yield and quality when specific treatment levels were applied. The findings underscored the importance of optimizing fertilizer use for sustainable agricultural practices.

Case Study: Wine Production Enhancement

Research into bog bilberry syrup wine fermentation highlighted how ammonium phosphate contributes to enhancing volatile compound concentrations, thereby improving flavor profiles and overall product quality in winemaking.

Análisis De Reacciones Químicas

Thermal Decomposition

Triammonium phosphate readily decomposes upon heating, forming ammonia gas and phosphoric acid:

NH PO 3 NH H PO

Key Data:

-

Decomposition begins at 155°C and accelerates above 130°C under atmospheric pressure .

-

The reaction emits toxic fumes (NH₃), necessitating controlled environments for handling .

Reactions with Metal Salts

Triammonium phosphate participates in double displacement reactions with metal nitrates. For example, with lead(IV) nitrate:

4 NH PO 3 Pb NO Pb PO 12 NH NO

This reaction produces lead phosphate (a precipitate) and ammonium nitrate 15.

Stoichiometric Analysis:

| Reactants | Products | Molar Ratio |

|---|---|---|

| (NH₄)₃PO₄ | Pb₃(PO₄)₄ | 4:1 |

| Pb(NO₃)₄ | NH₄NO₃ | 3:12 |

Acid-Base Behavior

As a salt of a weak base (NH₃) and a weak acid (H₃PO₄), (NH₄)₃PO₄ undergoes hydrolysis in water:

NH PO H O 3 NH PO

The phosphate ion (PO₄³⁻) acts as a base, reacting with water to form HPO₄²⁻ and OH⁻, increasing solution pH .

Hydrolysis Constants:

-

Kb for PO₄³⁻: 2.2×10−2

-

Ka for NH₄⁺: 5.6×10−10

Combustion and Pyrolysis

In fire-retardant applications, (NH₄)₃PO₄ decomposes endothermically, releasing NH₃ and forming metaphosphoric acid (HPO₃), which chars cellulose-based materials:

NH PO NH HPO

Experimental Findings:

-

Reduces cellulose pyrolysis activation energy by 40% compared to untreated samples .

-

Increases char residue yield from 10% (untreated) to 30% (treated) .

Environmental and Industrial Reactions

-

Fertilizer Degradation: In soil, (NH₄)₃PO₄ dissociates into NH₄⁺ and PO₄³⁻, providing bioavailable nitrogen and phosphorus. Microbial activity accelerates NH₄⁺ oxidation to NO₃⁻ .

-

Interaction with Oxidizers: Mixtures with ammonium nitrate (NH₄NO₃) or perchlorates (ClO₄⁻) can undergo explosive decomposition under high confinement .

Propiedades

Fórmula molecular |

H20N5O10P3 |

|---|---|

Peso molecular |

343.11 g/mol |

Nombre IUPAC |

pentaazanium;[oxido(phosphonatooxy)phosphoryl] phosphate |

InChI |

InChI=1S/5H3N.H5O10P3/c;;;;;1-11(2,3)9-13(7,8)10-12(4,5)6/h5*1H3;(H,7,8)(H2,1,2,3)(H2,4,5,6) |

Clave InChI |

GUSFEBGYPWJUSS-UHFFFAOYSA-N |

SMILES |

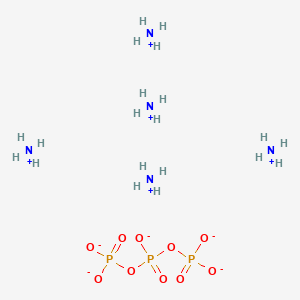

[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[O-]P(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-] |

SMILES canónico |

[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[O-]P(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.